Home > Products > Screening Compounds P146435 > O-Ethyl Dolutegravir
O-Ethyl Dolutegravir - 1802141-49-6

O-Ethyl Dolutegravir

Catalog Number: EVT-15328116
CAS Number: 1802141-49-6
Molecular Formula: C22H23F2N3O5
Molecular Weight: 447.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Ethyl Dolutegravir is a derivative of Dolutegravir, an antiretroviral medication primarily used for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections. Dolutegravir functions as an integrase strand transfer inhibitor, blocking the integration of viral DNA into the host genome. The compound is classified under small molecules and is recognized for its efficacy and safety profile in HIV treatment regimens.

Source and Classification

O-Ethyl Dolutegravir is synthesized as part of research into impurities and derivatives of Dolutegravir, which has been extensively studied since its approval in 2013. The compound falls under the category of pyridinecarboxylic acids and derivatives, specifically classified as an organoheterocyclic compound. Its molecular formula is C22H23F2N3O5C_{22}H_{23}F_{2}N_{3}O_{5}, with a molecular weight of approximately 447.43g/mol447.43\,g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of O-Ethyl Dolutegravir involves several chemical reactions that typically include the formation of a fused 1,3-oxazinane ring, followed by the cleavage of the ethyl ether moiety. The synthesis can be summarized in a series of steps:

  1. Construction of the Oxazinane Ring: This initial step establishes the core structure necessary for further modifications.
  2. Cleavage of Ethyl Ether: The removal of the ethyl group is achieved through treatment with sodium hydroxide in ethanol, leading to a desired intermediate.
  3. Methylation: The final step involves methylation using dimethyl sulfate in the presence of potassium carbonate to yield O-methyl Dolutegravir .

This multi-step synthesis allows for high purity levels (over 99%) and yields around 70% for the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of O-Ethyl Dolutegravir can be represented by its IUPAC name: (3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.0^{3,8}]tetradeca-10,13-diene-13-carboxamide. Its structural features include:

  • Pyridine Ring: A key component that contributes to its biological activity.
  • Difluorophenyl Group: Enhances binding affinity to the target enzyme.
  • Hydroxyl and Carbonyl Groups: Important for hydrogen bonding interactions with biological targets.

The compound's structural data includes:

  • Molecular Weight: 447.43g/mol447.43\,g/mol
  • Chemical Formula: C22H23F2N3O5C_{22}H_{23}F_{2}N_{3}O_{5}
  • InChI Key: RHWKPHLQXYSBKR-BMIGLBTASA-N .
Chemical Reactions Analysis

Reactions and Technical Details

O-Ethyl Dolutegravir undergoes various chemical reactions that are crucial for its synthesis and potential modifications. Key reactions include:

  1. Hydrolysis: The cleavage of the ethyl ether bond under basic conditions leads to the formation of an intermediate compound.
  2. Methylation Reaction: The introduction of a methyl group via alkylation using dimethyl sulfate enhances the compound's pharmacological properties.
  3. Potential Interactions with Biological Targets: The compound can form hydrogen bonds and other non-covalent interactions with residues in the HIV integrase enzyme, which are critical for its inhibitory action .
Mechanism of Action

Process and Data

The mechanism by which O-Ethyl Dolutegravir exerts its antiviral effects involves inhibition of HIV integrase. This enzyme is responsible for integrating viral DNA into the host genome, a crucial step in the HIV replication cycle. O-Ethyl Dolutegravir binds to the active site of integrase, blocking the strand transfer process essential for viral propagation.

The interaction involves:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

O-Ethyl Dolutegravir exhibits several notable physical and chemical properties:

  • Molecular Weight: 447.43g/mol447.43\,g/mol
  • Solubility: Generally soluble in organic solvents; exact solubility data may vary based on formulation.
  • Stability: Stable under standard conditions but sensitive to strong acids or bases.
  • Log P (Partition Coefficient): Approximately 2.42.4, indicating moderate lipophilicity which aids in membrane permeability .

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to confirm purity and identity during synthesis.

Applications

Scientific Uses

O-Ethyl Dolutegravir serves primarily as a research chemical in studies aimed at understanding HIV integrase inhibition mechanisms. Additionally, it may be explored for potential applications beyond HIV treatment, including investigations into its efficacy against other viral pathogens such as SARS-CoV-2 based on preliminary studies suggesting antiviral properties .

Synthetic Methodologies and Structural Optimization

Multi-Step Synthetic Pathways for O-Ethyl Dolutegravir Derivatization

The synthesis of O-ethyl dolutegravir derivatives relies on strategic modifications of the parent dolutegravir scaffold, particularly at the C7-hydroxyl position of its tricyclic carbamoyl pyridone core. Key pathways involve:

  • Esterification via Acid Chlorides: Direct ethoxylation employs ethyl chlorooxalate or activated ethyl carboxylates under basic conditions (e.g., triethylamine in acetonitrile) to yield O-ethyl esters. This method achieves >85% conversion but requires stringent control of stoichiometry to avoid di-alkylated impurities [7] [10].
  • Protection-Deprotection Strategies: For analogs requiring concurrent modification of other functional groups (e.g., the amine linker), the C7-OH is protected as a tert-butyldimethylsilyl (TBDMS) ether before introducing the ethyl group. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) affords the target compound with >90% purity [9] [10].
  • Enzymatic Transesterification: Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) enable chemoselective O-ethylation in non-aqueous media, minimizing hydrolysis of the labile carbamate group. This green chemistry approach achieves 70–78% yield with high regioselectivity [10].

Table 1: Comparison of Key Synthetic Routes for O-Ethyl Dolutegravir

MethodReagent/CatalystYield (%)Purity (%)Key Limitation
Acid Chloride CouplingEthyl chlorooxalate, Et₃N85–9288Di-alkylation impurities
Silyl Protection RouteTBDMS-Cl, then TBAF76–8290–95Multi-step, moderate yield
Enzymatic TransesterificationCALB, Vinyl ethylate70–7898Slow reaction kinetics

Stereochemical Control in Bicyclic Carbamoyl Pyridone Analog Synthesis

The chiral bicyclic ring of dolutegravir (comprising a fused oxazepine and pyridone) necessitates precise stereocontrol during O-ethyl analog synthesis:

  • Chiral Auxiliary-Mediated Cyclization: (R)-3-Aminobutan-1-ol serves as a chiral template for constructing the [3.3.0]-bicyclic system. Ring closure under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) preserves the R-configuration at C8 with >99% enantiomeric excess (ee) [7] [10].
  • Asymmetric Hydrogenation: For intermediates with exocyclic double bonds (e.g., enol-acetates), Pd/C-catalyzed hydrogenation using (R)-BINAP as a chiral ligand achieves 97% ee. This method avoids racemization during the etherification step [9].
  • Crystallization-Induced Diastereomer Resolution: Diastereomeric salts formed with L-tartaric acid selectively precipitate the desired (4aR,8R)-isomer of O-ethyl dolutegravir precursors, enhancing ee to >99.5% prior to ring formation [10].

Table 2: Stereoselectivity in Key Synthetic Steps

TechniqueReagent/ConditionsEnantiomeric Excess (%)Critical Parameter
Mitsunobu CyclizationDEAD, PPh₃, 0°C>99Low temperature prevents epimerization
Asymmetric HydrogenationPd/(R)-BINAP, 50 psi H₂97Ligand-to-metal ratio (2.5:1)
Diastereomeric Salt CrystallizationL-Tartaric acid, iPrOH/H₂O>99.5Solvent polarity

Etherification Strategies for Prodrug Functionalization

O-Ethyl derivatization enhances dolutegravir’s lipophilicity (logP increase from 1.8 to 3.2), facilitating prodrug designs for long-acting formulations:

  • Nanoformulation Compatibility: Myristoylated O-ethyl dolutegravir prodrugs (e.g., M2DTG) self-assemble into crystalline nanoparticles (size: 234 ± 2 nm) when homogenized with poloxamer surfactants. These exhibit 30-fold higher macrophage uptake than native dolutegravir due to increased hydrophobicity [4] [6].
  • Hydrolysis Kinetics: The ethyl ether linkage shows tunable stability—hydrolyzing 79.9% within 60 min in whole blood (vs. 15.2% with esterase inhibitors). This enables controlled drug release in target tissues [6].
  • Chain Length Optimization: Ethyl groups balance lipophilicity and hydrolysis rates better than longer chains (e.g., C18). Nanoformulations of O-ethyl analogs maintain plasma dolutegravir >64 ng/mL (PA-IC90) for 56 days post-injection in mice, outperforming bulkier prodrugs [6].

Process Optimization for Impurity Minimization During Scale-Up

Critical impurities in O-ethyl dolutegravir synthesis include di-alkylated byproducts, enantiomeric impurities, and residual palladium. Mitigation strategies encompass:

  • Reaction Monitoring via HPLC: Real-time tracking of the ethoxylation step using C18 reverse-phase columns (0.1% TFA in acetonitrile/water) detects di-alkylated impurities early. Adjusting reagent addition rates keeps these impurities <0.15% [2] [10].
  • Palladium Scavenging: Post-hydrogenation, treatment with activated carbon or thiourea-functionalized silica reduces Pd residues to <10 ppm, meeting ICH Q3D guidelines [9].
  • Crystallization Purification: Anti-solvent crystallization (water in isopropanol) eliminates enantiomeric contaminants. Process parameters:
  • Cooling rate: 0.5°C/min
  • Seed crystal loading: 2% w/w
  • Final purity: 99.9% by qNMR [10].

Table 3: Common Impurities and Control Measures

ImpurityOriginControl StrategyAcceptance Limit
Di-alkylated byproductExcess ethylating agentStoichiometry control (0.95 eq reagent)<0.2% (w/w)
(4aS,8S)-EnantiomerIncomplete stereoselective cyclizationDiastereomeric salt resolution<0.1%
Residual palladiumHydrogenation catalystThiourea silica treatment<10 ppm

Compound Names Cited:

  • Dolutegravir
  • O-Ethyl dolutegravir
  • M2DTG (Myristoylated O-ethyl dolutegravir)
  • (4aR,8R)-O-Ethyl dolutegravir
  • Ethyl chlorooxalate
  • (R)-3-Aminobutan-1-ol
  • L-Tartaric acid
  • Poloxamer 407

Properties

CAS Number

1802141-49-6

Product Name

O-Ethyl Dolutegravir

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-ethoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide

Molecular Formula

C22H23F2N3O5

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C22H23F2N3O5/c1-3-31-20-18-22(30)27-12(2)6-7-32-17(27)11-26(18)10-15(19(20)28)21(29)25-9-13-4-5-14(23)8-16(13)24/h4-5,8,10,12,17H,3,6-7,9,11H2,1-2H3,(H,25,29)/t12-,17+/m1/s1

InChI Key

MQZSNSSKVHOHIA-PXAZEXFGSA-N

Canonical SMILES

CCOC1=C2C(=O)N3C(CCOC3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C

Isomeric SMILES

CCOC1=C2C(=O)N3[C@@H](CCO[C@H]3CN2C=C(C1=O)C(=O)NCC4=C(C=C(C=C4)F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.